

Navigating the Synthesis and Purification of Lanopylin B1: A Technical Guide

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Compound of Interest

Compound Name: Lanopylin B2

Cat. No.: B15558972

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Disclaimer: Extensive literature searches did not yield any information on a compound named "**Lanopylin B2**." However, detailed methodologies for the synthesis and purification of the closely related and biologically active compound, Lanopylin B1, are available. This guide will provide an in-depth overview of the established protocols for Lanopylin B1, a known inhibitor of human lanosterol synthase.^{[1][2]} This information is intended for researchers, scientists, and professionals in drug development.

Introduction to Lanopylin B1

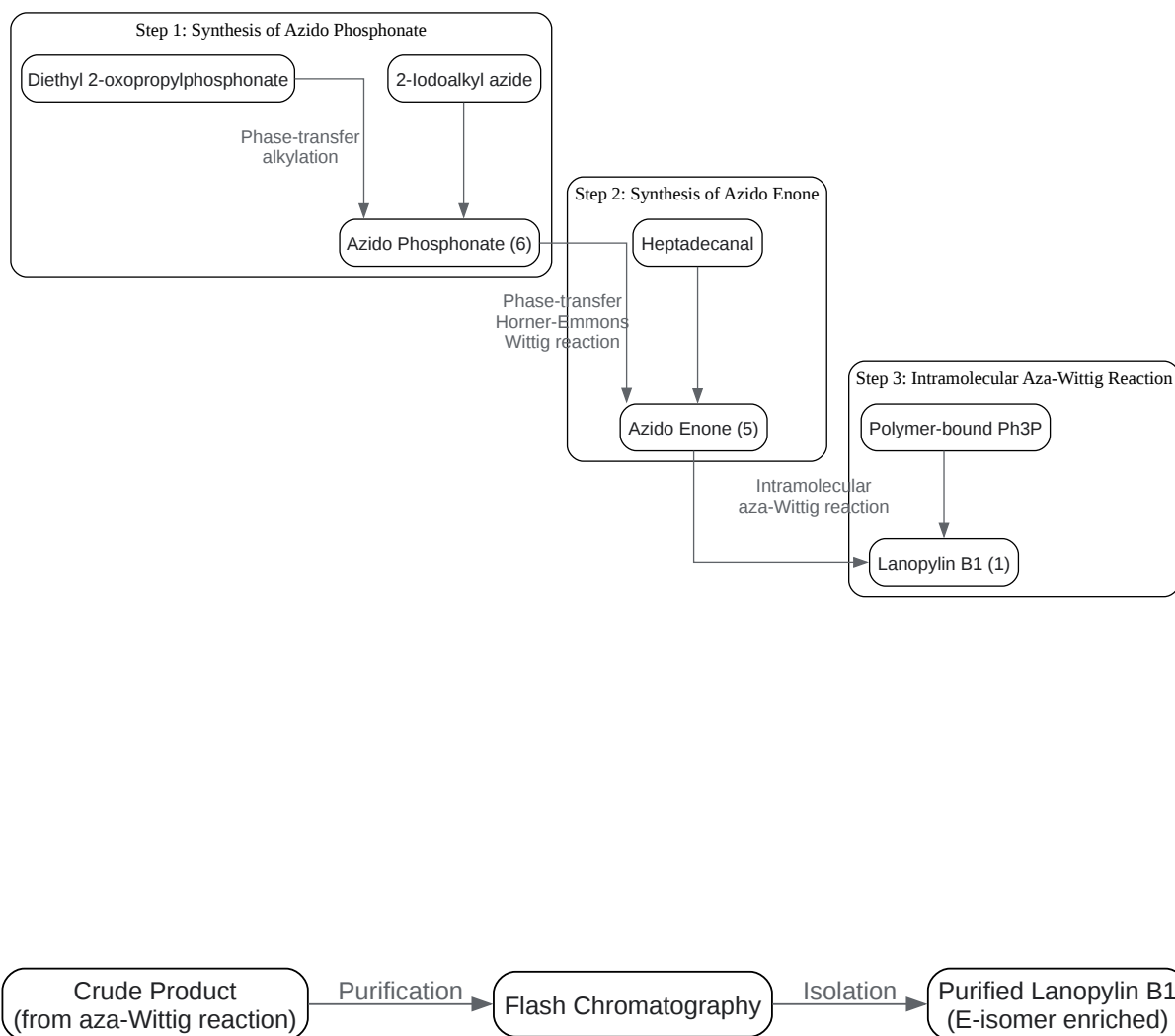
Lanopylin B1 is a natural product that has garnered interest due to its potential as a therapeutic agent. It functions as an inhibitor of recombinant human lanosterol synthase, with a reported IC₅₀ value of 33 μ M.^[2] This enzyme is a key player in the cholesterol biosynthesis pathway, making Lanopylin B1 a candidate for the development of treatments for hypercholesterolemia.^[1] The first total synthesis of Lanopylin B1 was accomplished in a three-step process with an overall yield of 24%.^[1]

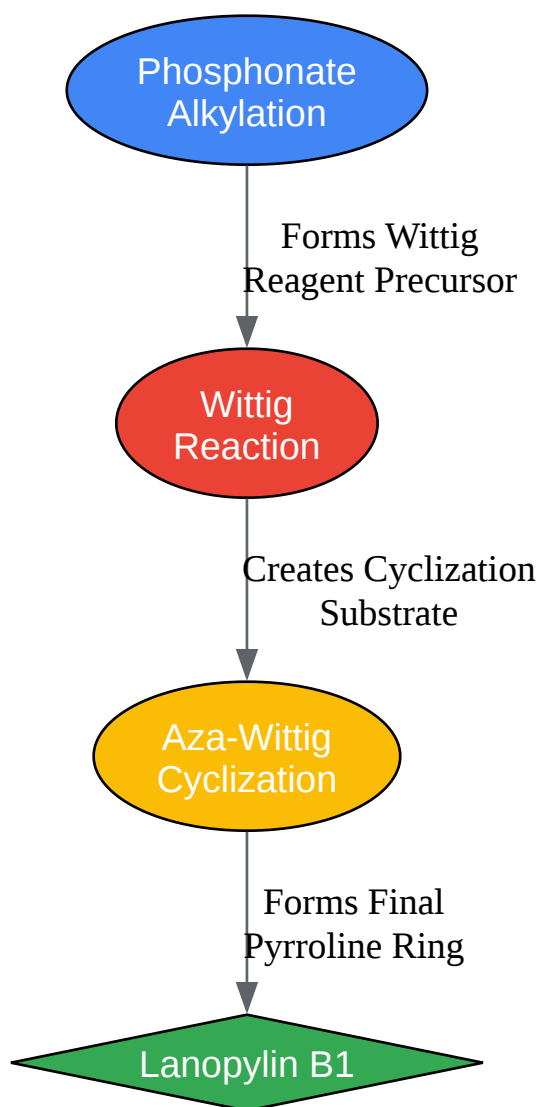
Total Synthesis of Lanopylin B1

The synthesis of Lanopylin B1 is achieved through a concise and efficient three-step reaction sequence. The key steps involve a phase-transfer alkylation, a Horner-Emmons Wittig reaction, and an intramolecular aza-Wittig reaction.

Synthesis Workflow

The overall synthetic workflow for Lanopylin B1 is depicted below.





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]

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